N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide
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Overview
Description
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide typically involves multi-step reactions. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application, but generally, it may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another bicyclic compound with similar structural features.
Imidazo[1,2-c]pyrimidine: Shares the imidazo-pyrimidine core but differs in the position of the nitrogen atoms.
Uniqueness
N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-11-2-8-1-10(11)15-4-8)12-3-9-5-14-6-18(9)7-16-12/h3,5-8,10-11,15H,1-2,4H2,(H,17,19) |
InChI Key |
USEYBNCKQCQBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=CC4=CN=CN4C=N3 |
Origin of Product |
United States |
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